BPR1M97
Overview
Description
BPR1M97 is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of two chlorine atoms at the 3 and 4 positions of the benzene ring, and a benzamide moiety linked to an isoquinoline derivative
Mechanism of Action
Target of Action
The primary targets of 3,4-dichloro-N-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzamide, also known as BPR1M97, are the mu opioid receptor (MOP) and the nociceptin-orphanin FQ peptide (NOP) receptor . These receptors play a crucial role in pain perception and the body’s response to pain .
Mode of Action
This compound acts as a dual-acting agonist for both the MOP and NOP receptors . It binds to these receptors with high affinity, with Ki values of 1.8 and 4.2 nM, respectively . This binding triggers a series of biochemical reactions that result in the compound’s antinociceptive (pain-blocking) effects .
Biochemical Pathways
The activation of the MOP and NOP receptors by this compound initiates a cascade of intracellular events. These events involve the inhibition of cyclic adenosine monophosphate (cAMP) production, the activation of potassium channels, and the inhibition of calcium channels . These changes in ion channel activity lead to a decrease in neuronal excitability, which in turn results in the compound’s antinociceptive effects .
Result of Action
The activation of the MOP and NOP receptors by this compound leads to potent antinociceptive effects . This means that the compound effectively blocks pain signals, providing relief from pain. In animal models, this compound has been shown to provide better analgesia in cancer-induced pain than morphine .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors While specific details are not readily available, factors such as the presence of other drugs, the physiological state of the individual, and genetic factors can potentially influence the action of this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BPR1M97 typically involves multiple steps. One common method includes the following steps:
Nitration and Reduction: The starting material, 3,4-dichloronitrobenzene, undergoes nitration followed by reduction to yield 3,4-dichloroaniline.
Acylation: The 3,4-dichloroaniline is then acylated with an appropriate acyl chloride to form the benzamide intermediate.
Isoquinoline Derivative Formation: The isoquinoline derivative is synthesized separately through a series of reactions involving the cyclization of a suitable precursor.
Coupling Reaction: Finally, the benzamide intermediate is coupled with the isoquinoline derivative under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
BPR1M97 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The chlorine atoms on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
BPR1M97 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3,4-dichlorobenzamide: Lacks the isoquinoline moiety, making it less complex.
N-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzamide: Does not have the chlorine substituents on the benzene ring.
Uniqueness
BPR1M97 is unique due to the presence of both the dichlorobenzene and isoquinoline moieties, which contribute to its distinct chemical and biological properties.
This compound’s unique structure and potential applications make it a valuable subject of study in various scientific fields
Properties
IUPAC Name |
3,4-dichloro-N-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O/c1-22-9-8-12-4-2-3-5-14(12)17(22)11-21-18(23)13-6-7-15(19)16(20)10-13/h2-7,10,17H,8-9,11H2,1H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYLICKKTYEDQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC=CC=C2C1CNC(=O)C3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BPR1M97 interact with its targets to produce analgesic effects?
A1: this compound acts as a dual agonist at both the mu opioid receptor (MOR) and the nociceptin-orphanin FQ peptide receptor (NOP). [] This dual activation mechanism is believed to contribute to its potent antinociceptive effects. While the precise downstream signaling pathways remain under investigation, activation of these receptors is known to modulate pain perception within the central and peripheral nervous systems.
Q2: What are the potential advantages of this compound compared to morphine for pain management based on the research findings?
A2: The research suggests that this compound might offer a safer alternative to morphine. [] While both compounds demonstrate strong antinociceptive effects, this compound exhibited a potentially improved safety profile in preclinical studies. Further research is necessary to confirm these findings and to fully elucidate the therapeutic window and potential advantages of this compound.
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